7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in the development of new drugs. This compound belongs to the class of heterocyclic organic compounds and is structurally similar to benzodiazepines. In
Scientific Research Applications
Dopamine Receptor Studies
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its derivatives have shown high affinity for the D1 dopamine receptor. Studies like the one conducted by Neumeyer et al. (1991) synthesized variants of this compound to assess their affinity for the D1 receptor, identifying compounds such as 6-Br-APB as suitable candidates for in vivo studies (Neumeyer et al., 1991).
Synthesis and Therapeutic Potential
Dorogov et al. (2006) demonstrated the synthesis of a series of substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines, highlighting their promising therapeutic potential (Dorogov et al., 2006).
Solid-Phase Synthesis for GPCR Targeting
Boeglin et al. (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, targeting G-protein coupled receptors (GPCRs) (Boeglin et al., 2007).
Crystallography and Molecular Structures
Macías et al. (2011) focused on the X-ray diffraction analysis of related compounds, contributing to a better understanding of their crystalline structures and properties (Macías et al., 2011).
Human Neuronal Nitric Oxide Synthase Inhibition
Annedi et al. (2012) explored the use of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives as inhibitors of human neuronal nitric oxide synthase (nNOS), showing potential in neuropathic pain management (Annedi et al., 2012).
Modular Synthesis Techniques
Liu et al. (2021) developed a method for synthesizing tetrahydrobenzo[b]azepines, showcasing the flexibility and modularity of this approach in creating diverse pharmaceutical compounds (Liu et al., 2021).
Benzazepine Derivatives and Chemical Reactions
The study of various benzazepine derivatives and their chemical reactions, such as cyclization and rearrangement, has been a focus in chemical research, as exemplified by the work of Johnson and Nasutavicus (1965) (Johnson & Nasutavicus, 1965).
Safety and Hazards
properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNFJSFIRKPMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676727 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
740842-86-8 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740842-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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